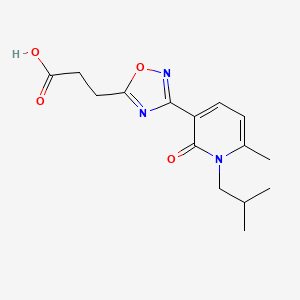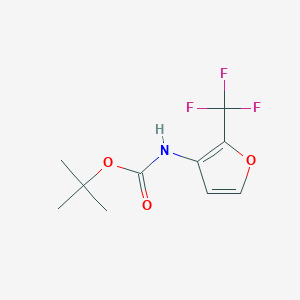
2-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid is an organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a benzoic acid moiety attached to an oxadiazole ring, which is further substituted with a 3,4-dimethylphenyl group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoesäure beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer. Ein gängiges Verfahren umfasst die Reaktion von 3,4-Dimethylbenzohydrazid mit Benzoesäurederivaten unter sauren oder basischen Bedingungen, um den Oxadiazolring zu bilden. Die Reaktionsbedingungen umfassen häufig die Verwendung von Dehydratisierungsmitteln wie Phosphorylchlorid (POCl3) oder Polyphosphorsäure (PPA), um den Cyclisierungsprozess zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch im größeren Maßstab, umfassen. Der Einsatz von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute des gewünschten Produkts verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation oder Chromatographie eingesetzt, um hochreine 2-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoesäure zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoesäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder Chinone zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Hydrazinderivaten führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chrom(VI)-oxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Substitution: Reagenzien wie Halogene (Cl2, Br2) und Nitriermittel (HNO3) werden unter sauren Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Chinonen führen, während Substitutionsreaktionen Halogene oder Nitrogruppen in den Phenylring einführen können.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle und Materialien verwendet.
Biologie: Untersucht auf seine antimikrobiellen und antimykotischen Eigenschaften.
Medizin: Erforscht auf sein Potenzial als Therapeutikum bei der Behandlung von Krankheiten wie Krebs und Entzündungen.
Industrie: Einsatz bei der Entwicklung von fortschrittlichen Materialien, einschließlich Polymeren und Farbstoffen.
Wirkmechanismus
Der Wirkmechanismus von 2-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoesäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Zum Beispiel kann seine antimikrobielle Aktivität auf die Hemmung der bakteriellen Zellwandsynthese oder die Störung der Membranintegrität zurückzuführen sein.
Wirkmechanismus
The mechanism of action of 2-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl)benzoesäure
- 2-(3-(3,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoesäure
- 2-(3-(3,4-Dichlorphenyl)-1,2,4-oxadiazol-5-yl)benzoesäure
Einzigartigkeit
2-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoesäure ist aufgrund des Vorhandenseins der 3,4-Dimethylphenylgruppe einzigartig, die ihre chemische Reaktivität und biologische Aktivität beeinflussen kann. Dieses Substitutionsschema kann im Vergleich zu anderen ähnlichen Verbindungen seine Stabilität, Löslichkeit und Wechselwirkung mit spezifischen molekularen Zielstrukturen verbessern.
Eigenschaften
Molekularformel |
C17H14N2O3 |
|---|---|
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]benzoic acid |
InChI |
InChI=1S/C17H14N2O3/c1-10-7-8-12(9-11(10)2)15-18-16(22-19-15)13-5-3-4-6-14(13)17(20)21/h3-9H,1-2H3,(H,20,21) |
InChI-Schlüssel |
LCGGXPSZBSNJGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-(4-Hydroxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11800687.png)




![N-Ethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B11800726.png)
![2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetonitrile](/img/structure/B11800728.png)

